

Elvitegravir's Binding Affinity to HIV-1 Integrase: A Technical Guide

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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

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Introduction

Elvitegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) integral to modern antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its therapeutic efficacy is fundamentally linked to its high binding affinity and specificity for the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[4][5] This technical guide provides a comprehensive analysis of the binding affinity of Elvitegravir to HIV-1 integrase, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action

Elvitegravir targets the catalytic core domain of HIV-1 integrase, specifically inhibiting the strand transfer step of viral DNA integration into the host cell's genome.[2][6][7] This inhibition is achieved through the chelation of two divalent magnesium ions (Mg^{2+}) within the enzyme's active site, a process mediated by a key pharmacophore in Elvitegravir's structure.[7][8] By binding to the integrase-viral DNA complex, Elvitegravir prevents the subsequent interaction with host DNA, thereby halting the integration process and viral replication.[5][9]

Quantitative Binding and Activity Data

The binding affinity and inhibitory activity of Elvitegravir against HIV-1 integrase have been quantified using various in vitro and cell-based assays. The following tables summarize key parameters, including the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), the dissociation half-life ($t_{1/2}$), and the off-rate constant (k_{off}). While direct equilibrium dissociation constants (K_d) or inhibition constants (K_i) for the Elvitegravir-integrase interaction are not extensively reported in the reviewed literature, the dissociation kinetics provide a robust measure of the stability of the binding.

Parameter	Value	Virus Strain/Condition	Reference
IC ₅₀	0.7 nM	HIV-1 IIIB (in vitro)	[6]
1.5 nM	HIV-2 ROD (in vitro)	[6]	
2.1 nM	HIV-2 (pseudovirions)	[10]	
EC ₅₀	54 nM	Strand Transfer Inhibition (in vitro)	[6]
0.3 - 0.9 nM	Clinical Isolates (integrase-naïve)	[10]	
Dissociation Half-life ($t_{1/2}$)	2.7 hours	Wild-Type IN-DNA Complex (37°C)	[11] [12]
3.3 hours	Wild-Type IN-DNA Complex	[13]	
Off-rate (k_{off})	$71 \times 10^{-6} \text{ s}^{-1}$	Wild-Type IN-DNA Complex	[11] [12]

Table 1: In Vitro Binding and Antiviral Activity of Elvitegravir against Wild-Type HIV-1/2. This table summarizes the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), dissociation half-life ($t_{1/2}$), and off-rate constant (k_{off}) of Elvitegravir against wild-type HIV-1 and HIV-2 integrase.

The emergence of drug resistance mutations in the integrase gene can significantly impact the binding affinity and antiviral efficacy of Elvitegravir.

Integrase Mutation	Fold Change in Elvitegravir Susceptibility	Reference
T66I	10	[14]
E92Q	26-33	[6][14]
T97A	2	[14]
S147G	4	[14]
Q148R	92	[14]
N155H	30	[14]

Table 2: Impact of Resistance-Associated Mutations on Elvitegravir Susceptibility. This table illustrates the fold change in susceptibility to Elvitegravir conferred by common resistance-associated mutations in the HIV-1 integrase enzyme.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Methodology:

- **Reaction Mixture Preparation:** A reaction buffer containing a pre-processed viral DNA substrate (oligonucleotide mimicking the 3'-processed viral DNA end), a target DNA substrate (representing host DNA), and purified recombinant HIV-1 integrase is prepared.
- **Inhibitor Addition:** Varying concentrations of Elvitegravir (or other test compounds) are added to the reaction mixture. A control reaction without any inhibitor is also included.
- **Incubation:** The reaction is initiated by the addition of a divalent cation (typically Mg^{2+} or Mn^{2+}) and incubated at 37°C to allow for the strand transfer reaction to occur.
- **Quenching and Product Separation:** The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The reaction products (strand transfer products) are then separated

from the substrates using denaturing polyacrylamide gel electrophoresis.

- **Detection and Quantification:** The DNA bands on the gel are visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA) and quantified.
- **Data Analysis:** The percentage of inhibition at each Elvitegravir concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

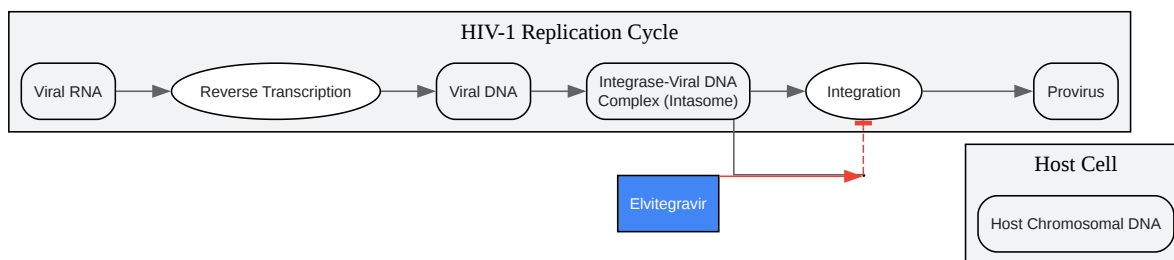
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

- **Cell Culture and Infection:** A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) is cultured and infected with a known amount of HIV-1 virus stock in the presence of varying concentrations of Elvitegravir. Controls include a no-drug control (virus only) and a no-virus control (cells only).
- **Incubation:** The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The percentage of inhibition of viral replication at each Elvitegravir concentration is calculated compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

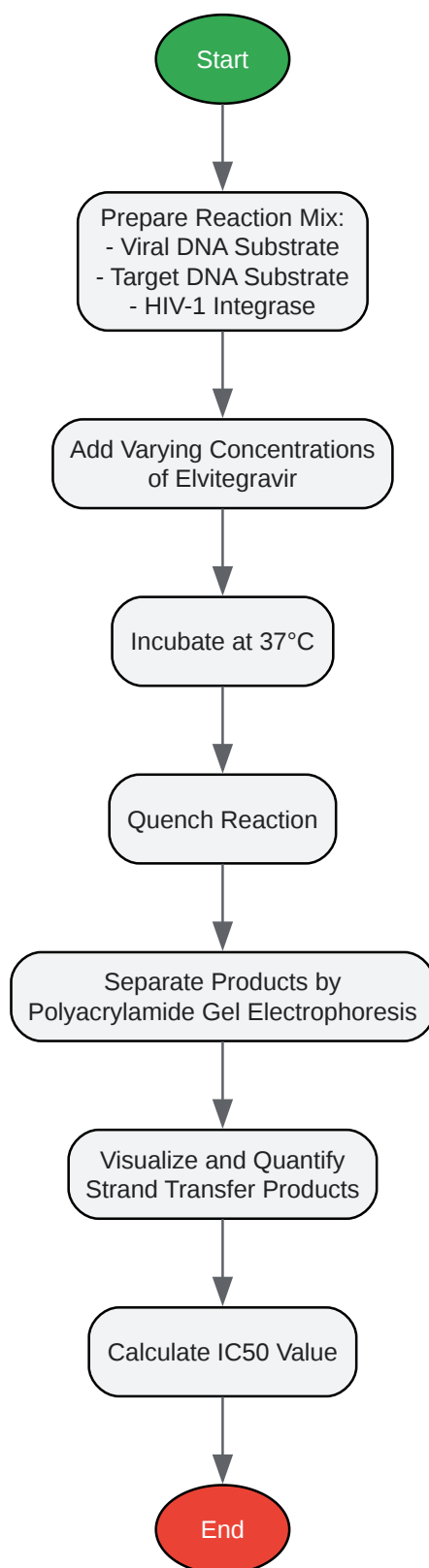
Elvitegravir's Mechanism of Action



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Caption: Elvitegravir inhibits the integration of viral DNA into the host genome.

Experimental Workflow for In Vitro Strand Transfer Assay



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Caption: Workflow for determining Elvitegravir's IC₅₀ in a strand transfer assay.

Conclusion

Elvitegravir demonstrates potent inhibition of HIV-1 integrase, characterized by a stable binding to the integrase-DNA complex as evidenced by its long dissociation half-life. This high affinity translates to low nanomolar antiviral activity in cell-based assays. The development of resistance-associated mutations can, however, significantly reduce its efficacy, highlighting the ongoing need for monitoring and the development of next-generation inhibitors. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat HIV-1.

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